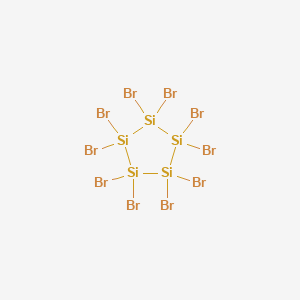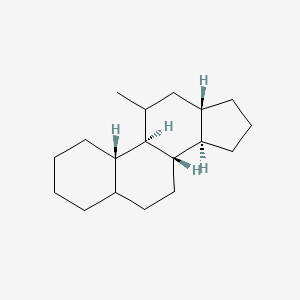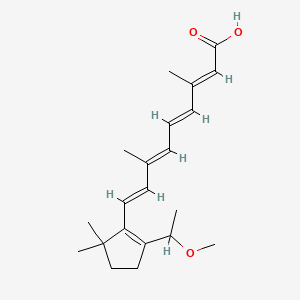![molecular formula C11H8Cl2O4 B14669610 4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid CAS No. 46823-37-4](/img/structure/B14669610.png)
4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further connected to a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid typically involves the reaction of 2,4-dichlorophenol with methoxyacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4-Dichlorophenol+Methoxyacetic acidBase, Heat4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde: Another compound with a dichlorophenyl group and methoxy linkage.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and synthesis of biologically active molecules.
Uniqueness
4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
46823-37-4 |
|---|---|
Molecular Formula |
C11H8Cl2O4 |
Molecular Weight |
275.08 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H8Cl2O4/c12-8-2-1-7(9(13)5-8)6-17-11(16)4-3-10(14)15/h1-5H,6H2,(H,14,15) |
InChI Key |
VZLPBZKHQBYARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


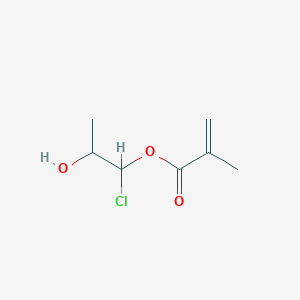

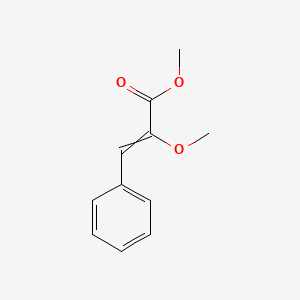


![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
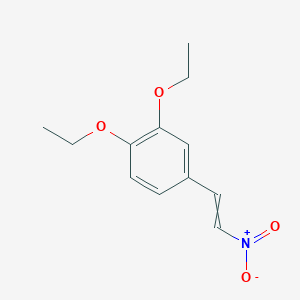
![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
